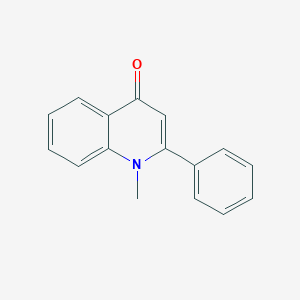
1-Methyl-2-phenyl-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-phenyl-4(1H)-quinolinone is a natural product found in Balfourodendron riedelianum, Haplophyllum griffithianum, and Casimiroa edulis with data available.
科学的研究の応用
Synthetic Applications
Reactivity and Derivative Synthesis
MePQ serves as a versatile scaffold for the synthesis of various derivatives. The compound can undergo several chemical reactions, including nitration and alkylation, which facilitate the development of new quinolone derivatives with enhanced properties. For instance, studies have shown that MePQ can react with nucleophiles to yield regioselectively functionalized products at the 4-position, allowing for the formation of C-C bonds .
Table 1: Common Reactions Involving MePQ
| Reaction Type | Conditions | Products |
|---|---|---|
| Nitration | Nitric acid, room temperature | Nitro derivatives |
| Alkylation | K2CO3/DMF, elevated temperature | Alkylated quinolone derivatives |
| Cine-substitution | Nucleophilic reagents | 4-substituted MePQ derivatives |
Pharmacological Applications
Antimicrobial Activity
Research indicates that MePQ and its derivatives exhibit significant antimicrobial properties. In particular, studies have demonstrated that certain substituted quinolones possess strong activity against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria. For example, specific derivatives showed IC50 values in the nanomolar range, indicating potent antimalarial effects .
Anticancer Potential
The anticancer activity of MePQ has also been explored. Recent studies highlight its potential as a clinical candidate due to its ability to inhibit cancer cell proliferation. The mechanism involves interference with cellular pathways critical for cancer growth and survival .
Table 2: Biological Activity of MePQ Derivatives
| Compound | Target Organism/Cell Type | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| MePQ Derivative A | P. falciparum | 0.09 | Antimalarial |
| MePQ Derivative B | Cancer Cell Lines | 1.25 | Anticancer |
Case Studies
Case Study 1: Antimalarial Efficacy
In a study conducted by researchers at MDPI, a series of 4-(1H)-quinolone derivatives were synthesized based on the MePQ framework. The most active compound against P. falciparum exhibited an IC50 value of 90 nM, demonstrating a promising avenue for developing new antimalarial drugs .
Case Study 2: Anticancer Research
Another investigation focused on the synthesis of various MePQ derivatives aimed at evaluating their anticancer properties. The results indicated that modifications at specific positions significantly enhanced their cytotoxicity against various cancer cell lines, suggesting that structure-activity relationships play a crucial role in their efficacy .
特性
CAS番号 |
17182-60-4 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
1-methyl-2-phenylquinolin-4-one |
InChI |
InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)16(18)11-15(17)12-7-3-2-4-8-12/h2-11H,1H3 |
InChIキー |
AFKNCQDBTBDPOQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC=CC=C3 |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC=CC=C3 |
Key on ui other cas no. |
17182-60-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















